
(Z)-But-2-en-1-yl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-butenyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a (Z)-2-butenyl group attached to a 4-methylbenzenesulfonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-butenyl 4-methylbenzenesulfonate typically involves the reaction of (Z)-2-buten-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
(Z)-2-buten-1-ol+4-methylbenzenesulfonyl chloride→(Z)-2-butenyl 4-methylbenzenesulfonate+HCl
Industrial Production Methods
On an industrial scale, the production of (Z)-2-butenyl 4-methylbenzenesulfonate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-butenyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The butenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The double bond in the butenyl group can be reduced to form the corresponding butyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed
Substitution Reactions: Various sulfonate esters or sulfonamides.
Oxidation Reactions: Aldehydes or carboxylic acids.
Reduction Reactions: Saturated butyl derivatives.
Applications De Recherche Scientifique
(Z)-2-butenyl 4-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study enzyme-catalyzed reactions involving sulfonate esters.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Industrial Chemistry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Z)-2-butenyl 4-methylbenzenesulfonate involves its reactivity as a sulfonate ester. The sulfonate group is a good leaving group, making the compound reactive towards nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-butenyl 4-methylbenzenesulfonate: The geometric isomer of (Z)-2-butenyl 4-methylbenzenesulfonate.
Butyl 4-methylbenzenesulfonate: Lacks the double bond present in the butenyl group.
4-methylbenzenesulfonate esters: Various esters with different alkyl or aryl groups.
Uniqueness
(Z)-2-butenyl 4-methylbenzenesulfonate is unique due to the presence of the (Z)-configured double bond in the butenyl group, which can influence its reactivity and the stereochemistry of the products formed in chemical reactions.
Propriétés
Formule moléculaire |
C11H14O3S |
|---|---|
Poids moléculaire |
226.29 g/mol |
Nom IUPAC |
[(Z)-but-2-enyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H14O3S/c1-3-4-9-14-15(12,13)11-7-5-10(2)6-8-11/h3-8H,9H2,1-2H3/b4-3- |
Clé InChI |
WAJAGRBOZRCTKO-ARJAWSKDSA-N |
SMILES isomérique |
C/C=C\COS(=O)(=O)C1=CC=C(C=C1)C |
SMILES canonique |
CC=CCOS(=O)(=O)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



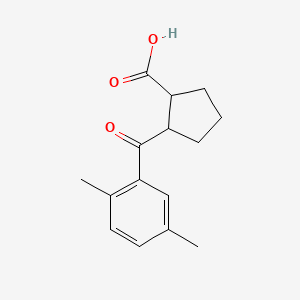
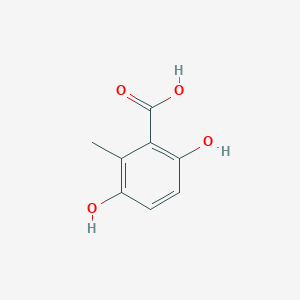
![(2R,3S,4S,5S)-2,3,4-Tris(benzyloxy)-5-[(benzyloxy)methyl]-5-hydroxycyclohexan-1-one](/img/structure/B14798507.png)
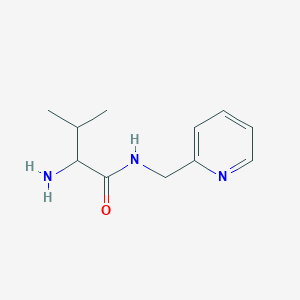
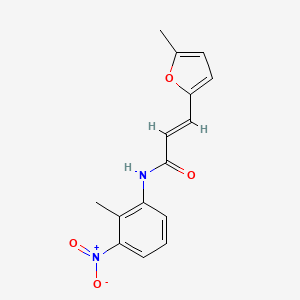
![8-Cyclohexyl-N-Methoxy-5-Oxo-2-{[4-(2-Pyrrolidin-1-Ylethyl)phenyl]amino}-5,8-Dihydropyrido[2,3-D]pyrimidine-6-Carboxamide](/img/structure/B14798521.png)
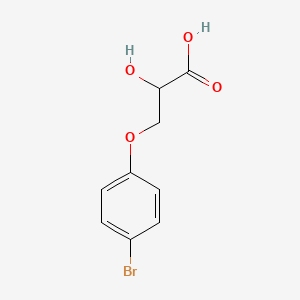
![[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]-(3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B14798547.png)
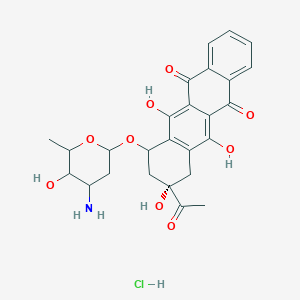
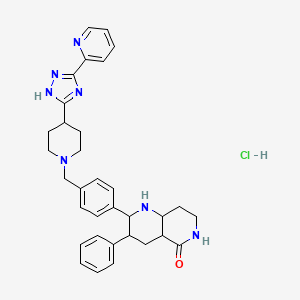
![4-Chloro-N-[(E)-1H-indol-3-ylmethylidene]-3-nitroaniline](/img/structure/B14798560.png)
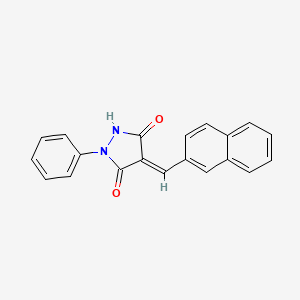
![N-[(4-methylpiperidin-1-yl)carbonothioyl]-2,2-diphenylacetamide](/img/structure/B14798564.png)
